3-(Benzyloxy)isothiazole-5-carbaldehyde
Overview
Description
3-(Benzyloxy)isothiazole-5-carbaldehyde is a chemical compound that belongs to the class of isothiazoles, which are five-membered sulfur-containing heterocycles. This compound is characterized by the presence of a benzyloxy group attached to the isothiazole ring at the third position and an aldehyde group at the fifth position. Isothiazoles are known for their unique properties and are widely utilized in medicinal chemistry and organic synthesis due to the presence of two electronegative heteroatoms in a 1,2-relationship .
Mechanism of Action
Target of Action
Isothiazoles, the class of compounds to which it belongs, are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship
Mode of Action
The mode of action of 3-(Benzyloxy)isothiazole-5-carbaldehyde is currently unknown. Isothiazoles have been studied for their reactivity and potential applications in medicinal chemistry . .
Biochemical Pathways
Isothiazoles are known for their wide range of applications in medicinal chemistry and organic synthesis , but the specific pathways influenced by this compound require further investigation.
Result of Action
The effects of isothiazoles, in general, depend on their specific structure and the nature of their interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)isothiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the synthesis may involve the use of sodium sulfide and chloramine in a two-step addition/cyclization sequence at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal-catalyzed approaches and functionalization strategies to deliver the desired compound with various sensitive functional groups .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)isothiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Benzyloxy)isothiazole-5-carbaldehyde has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzyloxy)isothiazole-5-carbaldehyde include other isothiazole derivatives such as:
- 3-(Benzyloxy)isoxazole-5-carbaldehyde
- 3-(Methoxy)isothiazole-5-carbaldehyde
- 3-(Phenoxy)isothiazole-5-carbaldehyde
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-phenylmethoxy-1,2-thiazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREZLGBDUDWDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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